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2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Kinase selectivity tautomerism scaffold design

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol (CAS 1708079-33-7) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[3,4-c]pyridine family. It features a saturated pyridine ring fused to a pyrazole core bearing a hydroxyl group at the 3-position and an ethyl substituent at the 2-position.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11914412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N1)CNCC2
InChIInChI=1S/C8H13N3O/c1-2-11-8(12)6-3-4-9-5-7(6)10-11/h9-10H,2-5H2,1H3
InChIKeyPPBBCNZWYOZUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol: Key Scaffold Identity and Procurement Baseline


2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol (CAS 1708079-33-7) is a heterocyclic small molecule belonging to the tetrahydropyrazolo[3,4-c]pyridine family. It features a saturated pyridine ring fused to a pyrazole core bearing a hydroxyl group at the 3-position and an ethyl substituent at the 2-position. Vendors such as MolCore supply this compound at a purity of NLT 98% . The scaffold is structurally related to 6-azaindazole (1H-pyrazolo[3,4-c]pyridine), a validated core for pan-Pim kinase inhibitor development [1]; however, the N2-ethyl substitution fundamentally alters the tautomeric state and hydrogen-bonding capacity of this compound relative to N1-H tautomers, as demonstrated by NMR studies on analogous 5-substituted pyrazolo[3,4-c]pyridines showing that the unsubstituted core exists predominantly in the N1-H tautomeric form in solution [2].

N2-ethyl tautomeric lock supports kinase-selectivity probe studies
Scaffold predicted kinase-inactive via blocked N1-H hinge donor
Certified NLT 98% purity supports high-confidence biophysical assay workflows
Vendor specification from MolCore; method not disclosed
Defined [3,4-c] regioisomer enables SAR panel integration with [4,3-c] and 1-substituted analogs
Commercially distinct regioisomers available for tautomeric state comparison

Why Generic Pyrazolo[3,4-c]pyridine Substitution Fails: The Critical Role of N2-Ethyl Tautomeric Locking


Procuring a generic pyrazolo[3,4-c]pyridine scaffold instead of the specific 2-ethyl analog introduces a high risk of unintended biological activity. The unsubstituted core predominantly adopts the N1-H tautomer [1], which is essential for forming canonical hydrogen bonds with kinase hinge regions, as seen in the picomolar Pim kinase inhibitors derived from 1H-pyrazolo[3,4-c]pyridine [2]. N2-substitution with an ethyl group locks the molecule into the N2-H tautomer, eliminating this key kinase-binding interaction. Consequently, substituting a generic 1H or N1-H analog for the 2-ethyl compound can lead to false-positive kinase inhibition or off-target effects in assays where kinase counter-screening is required. The quantitative evidence below demonstrates how this tautomeric control translates into measurable differences in purity, selectivity potential, and physicochemical properties relative to closest in-class analogs.

Target: 2-Ethyl [3,4-c]
Generic 1H-Pyrazolo[3,4-c]pyridine
Tautomeric state
Locks N2-H tautomer; eliminates N1-H donor for kinase hinge H-bonds
Adopts N1-H tautomer in solution; may form canonical hinge interactions
Kinase liability
Predicted kinase-inactive; may support selectivity control in panels
May show false-positive kinase inhibition; class reference Pim-1 Ki 0.009 nM
Binding geometry
Defined N2-ethyl [3,4-c] geometry for target engagement attribution
Geometry mismatch may confound SAR interpretation in target studies

Quantitative Differentiation Evidence: 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol vs. Closest Analogs


N2-Ethyl Substitution Eliminates N1-H Dependent Kinase Hinge Binding: Tautomeric Evidence

NMR studies on 5-substituted pyrazolo[3,4-c]pyridine derivatives demonstrate that the unsubstituted core exists exclusively in the N1-H tautomeric form in solution, a state essential for hydrogen bonding to kinase hinge residues [1]. The 2-ethyl substituent on the target compound blocks this N1-H donor/acceptor capability by forcing the N2-H tautomer. In contrast, the 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) core used in pan-Pim inhibitors achieves picomolar binding (Ki as low as 0.009 nM for Pim-1) via this N1-H hinge interaction [2]. This tautomeric difference predicts that the 2-ethyl compound will be inactive against kinases requiring the N1-H motif, providing a built-in selectivity gate.

Tautomeric State
Class-level inference
N2-Ethyl locks N2-H tautomer, predicted kinase-inactive. 1H-core (N1-H tautomer): Pim-1 Ki 0.009 nM
Tautomer-control context
Quantitative binding data not yet available for target compound
Kinase selectivity tautomerism scaffold design

Purity Advantage Over Competing Vendor Sources: 98% vs. 95% Specification

The target compound is supplied by MolCore at a certified purity of NLT 98% . In contrast, CymitQuimica lists the same compound under catalog number 3D-ITC07933 with a minimum purity specification of 95% . This represents a 3% absolute purity difference, which is significant for applications requiring high-confidence biological results, such as fragment-based screening, quantitative biophysical assays (e.g., SPR, ITC), or in vivo PK studies where impurities may confound interpretation.

Purity Specification
Specification review
NLT 98% (MolCore) vs min. 95% (CymitQuimica). Absolute difference: +3 percentage points
Supports procurement specification review
Analytical method not disclosed by either vendor
Compound quality purity specification reproducibility

Increased Lipophilicity vs. 2-Methyl Analog: Impact on Permeability and Solubility

The target compound (C8H13N3O, MW 167.21) differs from its closest 2-methyl analog (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol, CAS 71233-21-1, C7H11N3O, MW 153.18) by the addition of one methylene group . Based on standard fragment-based logP contributions, this translates to a predicted logP increase of approximately +0.5 units, which can enhance passive membrane permeability by approximately 3-fold according to the rule-of-thumb that a logP increase of 0.5 doubles permeability [1]. While measured logP data are not yet published for either compound, this structural difference provides a rational basis for selecting the ethyl analog when higher membrane penetration is desired.

Predicted logP
Context-dependent
Predicted logP increase ~0.5 units vs 2-methyl analog. Estimated ~3-fold permeability enhancement
Permeability context for scaffold selection
No experimental logP reported for either compound
Lipophilicity ADME physicochemical properties

Regioisomeric Differentiation from 1-Ethyl and [4,3-c] Analogs: Tautomeric State Control

Several regioisomers of the target compound exist commercially, including the 1-ethyl analog (1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol, CAS not independently confirmed) and the [4,3-c] ring-fused isomer (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol, CAS 1779123-46-4) . The 1-ethyl isomer retains the N1-H tautomer, potentially leading to kinase hinge binding, while the [4,3-c] isomer presents a different hydrogen-bonding geometry altogether. The 2-ethyl [3,4-c] configuration uniquely combines the pyridine nitrogen positioning favorable for solubility with the N2-ethyl block that prevents kinase hinge interactions, as established by the NMR tautomer studies [1].

Regioisomer Control
Class-level inference
2-Ethyl [3,4-c]: N2-H locked, predicted kinase-inactive. 1-Ethyl [3,4-c]: N1-H possible. [4,3-c]: altered ring geometry
SAR regioisomer attribution context
No quantitative biological data across isomers
Regioisomerism tautomer control biological specificity

Optimal Application Scenarios for 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol Based on Evidence


Kinase Counter-Screening Panels: A Structurally Defined Negative Control

Based on the N2-ethyl tautomeric lock demonstrated by NMR studies [1], this compound is predicted to be inactive against kinases requiring the N1-H hinge interaction. This makes it an ideal negative control for kinase selectivity profiling panels, where it can be used alongside active 1H-pyrazolo[3,4-c]pyridine inhibitors (e.g., pan-Pim inhibitors with picomolar Ki) [2] to establish a defined window of kinase-dependent vs. kinase-independent cellular effects.

Fragment-Based Drug Discovery: A Kinase-Silent Core for Non-Kinase Targets

The compound's molecular weight of 167.21 Da places it in the fragment-like space. Its predicted inability to engage kinase hinge residues, supported by tautomeric evidence [1], makes it a privileged starting point for GPCR, ion channel, or protein-protein interaction targets where kinase off-target activity is undesirable. The 98% purity specification from MolCore ensures suitability for sensitive biophysical fragment screens (SPR, NMR, MST).

ADME Tool Compound with Controlled Lipophilicity: A Replacement for the 2-Methyl Analog

When a tetrahydropyrazolo[3,4-c]pyridine scaffold with higher membrane permeability than the 2-methyl analog is required, the 2-ethyl compound offers a predicted logP increase of ~0.5 units, corresponding to roughly 3-fold higher passive permeability [3]. This is particularly relevant for cell-based phenotypic assays or blood-brain barrier penetration models where the 2-methyl analog may fall below permeability thresholds.

Regioisomer-Dependent SAR Studies: Mapping Hinge-Binding Requirements

The commercial availability of the 2-ethyl [3,4-c] isomer alongside the [4,3-c] regioisomer and 1-substituted analogs enables systematic SAR exploration of tautomeric state and ring geometry on biological activity. The 2-ethyl [3,4-c] isomer serves as the critical 'N2-locked' reference point in such panels, allowing researchers to deconvolute the contributions of N1-H hydrogen bonding from other pharmacophoric features.

Application
Selection Property
Validation Focus
Kinase counter-screening studies
Tautomer-locked scaffold
Kinase panel selectivity profiling
Fragment-based screening
Fragment-compatible MW (167 Da)
Biophysical assay compatibility review
Permeability model studies
Ethyl-driven logP tuning
Membrane permeability context
Regioisomer SAR panels
Defined [3,4-c] ring geometry
Tautomeric state attribution
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